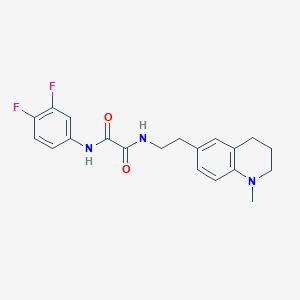
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound is characterized by its unique structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22F2N4O2 |
| Molecular Weight | 373.404 g/mol |
| CAS Number | Not available |
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells.
- Receptor Modulation : The compound may interact with various receptors, including P2X7 receptors involved in inflammatory responses and pain signaling pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activities:
- Anticancer Activity : Compounds with a tetrahydroquinoline structure have demonstrated efficacy against multiple human cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Similar oxalamide structure with fluorinated phenyl group | Anticancer activity |
| N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorination at para position | Potential neuroprotective effects |
| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |
Inhibition of HDACs
One notable study highlighted that derivatives containing difluoromethyl groups exhibit high selectivity for histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors .
Restoration of Wnt Signaling
Another investigation explored small-molecule inhibitors that could restore Wnt signaling disrupted by Notum. Such compounds hold therapeutic potential in diseases where Wnt signaling is critical .
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-15-5-6-16(21)17(22)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMFPNCFPIMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













